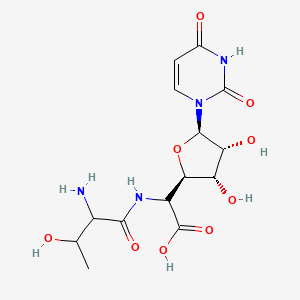
1-(5'-(L-Threonylamino)-5'-deoxy-beta-D-allofuranosyluronic acid)uracil
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5’-(L-Threonylamino)-5’-deoxy-beta-D-allofuranosyluronic acid)uracil is a complex organic compound that combines elements of amino acids, sugars, and nucleic acids
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5’-(L-Threonylamino)-5’-deoxy-beta-D-allofuranosyluronic acid)uracil typically involves multiple steps, starting with the preparation of the uracil base and the sugar moiety. The uracil base is often synthesized through a series of reactions involving the condensation of urea with malonic acid derivatives. The sugar moiety, beta-D-allofuranosyluronic acid, is prepared through the oxidation of the corresponding sugar alcohol.
The key step in the synthesis is the coupling of the L-threonylamino group to the 5’-position of the sugar moiety. This is typically achieved through peptide coupling reactions using reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) under mild conditions to avoid degradation of the sensitive sugar and uracil components.
Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The process would be optimized for yield and purity, with careful control of reaction conditions to ensure the integrity of the final product.
化学反応の分析
Types of Reactions: 1-(5’-(L-Threonylamino)-5’-deoxy-beta-D-allofuranosyluronic acid)uracil can undergo various chemical reactions, including:
Oxidation: The uronic acid moiety can be oxidized to form higher oxidation state derivatives.
Reduction: The uronic acid can be reduced to the corresponding sugar alcohol.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under mild conditions.
Substitution: Various acylating agents or alkylating agents in the presence of a base.
Major Products:
Oxidation: Higher oxidation state derivatives of the uronic acid.
Reduction: Sugar alcohol derivatives.
Substitution: Amino-substituted derivatives with different functional groups.
科学的研究の応用
1-(5’-(L-Threonylamino)-5’-deoxy-beta-D-allofuranosyluronic acid)uracil has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in biochemical pathways and interactions with enzymes.
Industry: Used in the production of specialized biochemical reagents and as a precursor for other compounds.
作用機序
The mechanism of action of 1-(5’-(L-Threonylamino)-5’-deoxy-beta-D-allofuranosyluronic acid)uracil involves its interaction with specific molecular targets, such as enzymes and receptors. The L-threonylamino group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, modulating their activity. The uracil moiety can participate in base-pairing interactions, influencing nucleic acid structures and functions.
類似化合物との比較
1-(beta-D-Allofuranosyluronic acid)uracil: Lacks the L-threonylamino group, resulting in different biochemical properties.
1-(5’-Amino-5’-deoxy-beta-D-allofuranosyluronic acid)uracil: Similar structure but with an amino group instead of the L-threonylamino group.
Uniqueness: 1-(5’-(L-Threonylamino)-5’-deoxy-beta-D-allofuranosyluronic acid)uracil is unique due to the presence of the L-threonylamino group, which imparts specific biochemical properties and potential for targeted interactions with enzymes and receptors. This makes it a valuable compound for research and development in various scientific fields.
特性
CAS番号 |
93806-75-8 |
|---|---|
分子式 |
C14H20N4O9 |
分子量 |
388.33 g/mol |
IUPAC名 |
2-[(2-amino-3-hydroxybutanoyl)amino]-2-[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]acetic acid |
InChI |
InChI=1S/C14H20N4O9/c1-4(19)6(15)11(23)17-7(13(24)25)10-8(21)9(22)12(27-10)18-3-2-5(20)16-14(18)26/h2-4,6-10,12,19,21-22H,15H2,1H3,(H,17,23)(H,24,25)(H,16,20,26)/t4?,6?,7?,8-,9+,10+,12+/m0/s1 |
InChIキー |
SBEXMQUNXZTJJN-AGRLQRAUSA-N |
異性体SMILES |
CC(C(C(=O)NC([C@@H]1[C@H]([C@H]([C@@H](O1)N2C=CC(=O)NC2=O)O)O)C(=O)O)N)O |
正規SMILES |
CC(C(C(=O)NC(C1C(C(C(O1)N2C=CC(=O)NC2=O)O)O)C(=O)O)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


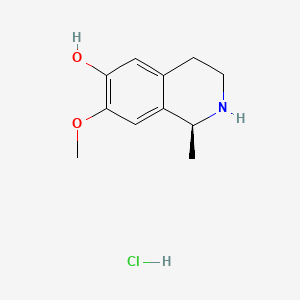
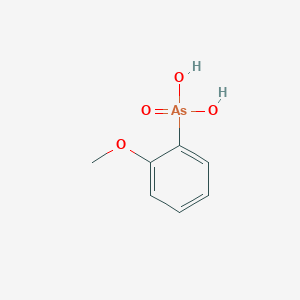
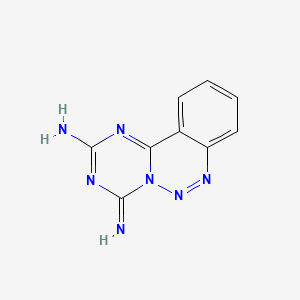

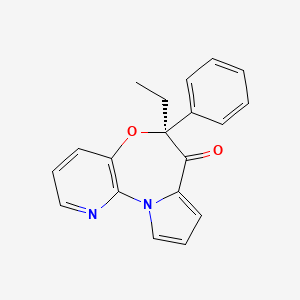
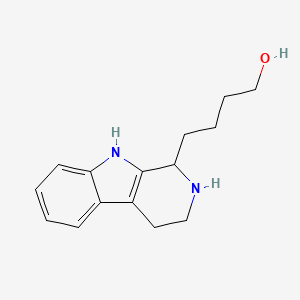
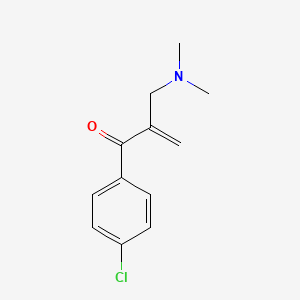

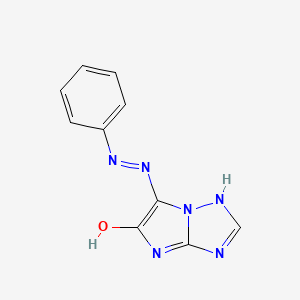
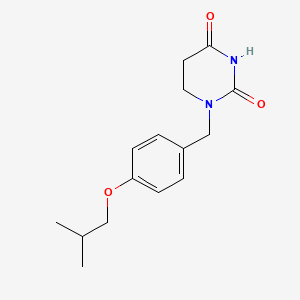

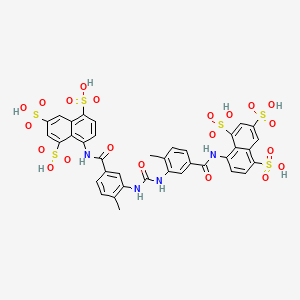
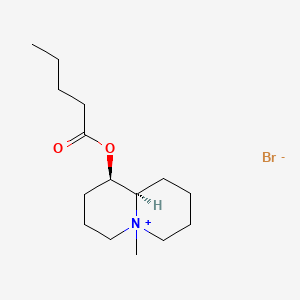
![4,5-Dihydronaphtho[1,2-e][2]benzofuran-1,3-dione](/img/structure/B15195141.png)
